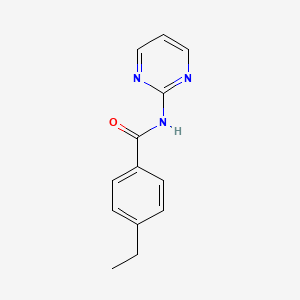![molecular formula C17H21ClFNO3 B5681969 9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5681969.png)
9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the spirocyclic oxazolidinone family and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol involves its binding to sigma-2 receptors, which leads to a range of downstream effects. These effects include the modulation of intracellular calcium levels, the activation of stress response pathways, and the induction of apoptosis in cancer cells. The precise mechanisms through which 9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol exerts its effects on sigma-2 receptors are still the subject of ongoing research.
Biochemical and Physiological Effects:
9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of intracellular calcium levels, and the activation of stress response pathways. In addition, 9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new therapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol is its high affinity and selectivity for sigma-2 receptors, which makes it a valuable tool for investigating the role of these proteins in various biological processes. However, one of the limitations of 9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol is its complex synthesis process, which can make it difficult to produce large quantities of high-quality material for use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol. One potential area of investigation is the development of new therapeutic agents based on the structure of 9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol. Another area of research is the investigation of the role of sigma-2 receptors in various biological processes, including cancer progression and neurodegenerative diseases. Finally, there is potential for the development of new imaging agents based on the structure of 9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol, which could be used to visualize sigma-2 receptor expression in vivo.
Synthesemethoden
The synthesis of 9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol involves a multi-step process that begins with the reaction of 2-chloro-6-fluorobenzoyl chloride with 1,8-diaminooctane to form an intermediate product. This intermediate is then treated with sodium hydride and 2-methoxypropene to produce the final product, 9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol. The synthesis of 9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol is a complex process that requires careful control of reaction conditions and purification steps to ensure the production of high-quality material.
Wissenschaftliche Forschungsanwendungen
9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been used extensively in scientific research due to its potential applications as a tool compound for investigating the role of sigma-2 receptors in various biological processes. Sigma-2 receptors are a class of proteins that are involved in a range of cellular activities, including cell proliferation, apoptosis, and stress response. 9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been shown to exhibit high affinity and selectivity for sigma-2 receptors, making it a valuable tool for studying these proteins.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClFNO3/c18-13-3-1-4-14(19)12(13)11-16(22)20-8-6-17(7-9-20)15(21)5-2-10-23-17/h1,3-4,15,21H,2,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVALDJQIFVNMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F)OC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4aS*,7aR*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5681900.png)
![N,N-dimethyl-2-{[3'-(piperidin-1-ylcarbonyl)biphenyl-2-yl]oxy}ethanamine](/img/structure/B5681906.png)
![3-{2-[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5681911.png)

![2-(4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenoxy)acetamide](/img/structure/B5681922.png)
![N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5681927.png)

![5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-amine](/img/structure/B5681940.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide](/img/structure/B5681942.png)

![N-{[(2-fluoro-5-methylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5681973.png)
![N-[2-(3,5-difluorophenyl)ethyl]-1-ethyl-3-isobutyl-1H-pyrazole-5-carboxamide](/img/structure/B5681984.png)